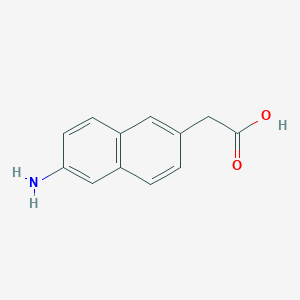

2-(6-Aminonaphthalen-2-yl)acetic acid

CAS No.:

Cat. No.: VC15978262

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11NO2 |

|---|---|

| Molecular Weight | 201.22 g/mol |

| IUPAC Name | 2-(6-aminonaphthalen-2-yl)acetic acid |

| Standard InChI | InChI=1S/C12H11NO2/c13-11-4-3-9-5-8(6-12(14)15)1-2-10(9)7-11/h1-5,7H,6,13H2,(H,14,15) |

| Standard InChI Key | BQHNVJYZEAJMHF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CC(=C2)N)C=C1CC(=O)O |

Introduction

Chemical Structure and Nomenclature

The molecular formula of 2-(6-Aminonaphthalen-2-yl)acetic acid is C₁₂H₁₁NO₂, with a molecular weight of 201.22 g/mol. The naphthalene core consists of two fused benzene rings, with substituents at the 2- and 6-positions. The acetic acid group (-CH₂COOH) at position 2 introduces carboxylic acid functionality, while the amino group (-NH₂) at position 6 enhances the compound’s polarity and reactivity.

Key Structural Features:

-

Naphthalene backbone: Provides rigidity and aromaticity, influencing electronic properties.

-

Amino group: Acts as a hydrogen bond donor/acceptor, critical for biological interactions.

-

Acetic acid moiety: Contributes to solubility in polar solvents and potential for salt formation.

The IUPAC name, 2-(6-aminonaphthalen-2-yl)acetic acid, unambiguously defines the substitution pattern. Comparative analysis with structurally similar compounds, such as (2S)-2-amino-2-(naphthalen-2-yl)acetic acid (CAS: 93779-35-2), reveals that positional isomerism significantly alters physicochemical properties . For instance, the LogP value of the related compound is -0.48, suggesting moderate hydrophilicity due to polar functional groups .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2-(6-Aminonaphthalen-2-yl)acetic acid can be inferred from methods used for analogous naphthalene derivatives. A plausible multi-step approach involves:

-

Nitration of 2-naphthol: Introduction of a nitro group at position 6 using nitric acid in sulfuric acid.

-

Reduction to amine: Catalytic hydrogenation or use of reducing agents (e.g., Fe/HCl) to convert the nitro group to -NH₂.

-

Friedel-Crafts alkylation: Attachment of a chloroacetic acid derivative to position 2, followed by hydrolysis to yield the acetic acid group.

Table 1: Example Reaction Conditions for Key Synthesis Steps

| Step | Reagents/Conditions | Intermediate |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 6-Nitro-2-naphthol |

| Reduction | H₂/Pd-C, ethanol, 25°C | 6-Amino-2-naphthol |

| Alkylation | ClCH₂COCl, AlCl₃, DCM, reflux | 2-(6-Aminonaphthalen-2-yl)acetyl chloride |

| Hydrolysis | H₂O, NaOH, 80°C | Target compound |

Industrial-Scale Production

Industrial methods may employ continuous-flow reactors to enhance yield and purity. For example, a steel-bomb reactor operating at 140°C for 96 hours with sodium metabisulfite and ammonium hydroxide could facilitate the alkylation step. Purification typically involves flash chromatography and recrystallization from ethanol/water mixtures.

Physicochemical Properties

The compound’s properties are influenced by its functional groups and aromatic system:

-

Solubility: Moderate solubility in polar solvents (e.g., water, ethanol) due to the carboxylic acid and amino groups.

-

LogP: Predicted -0.5 to 0.5, indicating balanced hydrophilicity/lipophilicity.

-

Spectroscopic Data:

-

IR: Peaks at ~1700 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H stretch).

-

¹H NMR (DMSO-d₆): δ 2.8–3.2 (CH₂COO), δ 6.5–8.5 (aromatic protons).

-

Table 2: Comparative Physicochemical Data

Biological and Pharmacological Applications

Antimicrobial Activity

Naphthalene derivatives with amino and carboxylic acid groups exhibit broad-spectrum antimicrobial properties. For example, 1-(6-Aminonaphthalen-2-yl)ethanone shows MIC values of 50–100 µg/mL against Gram-positive and Gram-negative bacteria. By analogy, 2-(6-Aminonaphthalen-2-yl)acetic acid may disrupt bacterial cell membranes via electrostatic interactions with phospholipids.

| Target | Effect | Outcome |

|---|---|---|

| DNA Topoisomerase II | Inhibition | DNA damage, apoptosis |

| Caspase-3 | Activation | Proteolytic cleavage |

| Bcl-2 | Downregulation | Reduced anti-apoptotic signaling |

Fluorescence Applications

The conjugated π-system of naphthalene enables fluorescence emission in the visible range (λₑₘ ≈ 450 nm). Functionalization with electron-donating (-NH₂) and withdrawing (-COOH) groups may shift emission wavelengths, making the compound suitable for bioimaging.

Research Gaps and Future Directions

Despite its potential, direct studies on 2-(6-Aminonaphthalen-2-yl)acetic acid remain sparse. Key research priorities include:

-

Synthetic Optimization: Developing greener catalysts (e.g., enzymatic) for higher yields.

-

In Vivo Toxicology: Assessing pharmacokinetics and organ-specific toxicity.

-

Structure-Activity Relationships: Modifying substituents to enhance bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume